1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a hydroxyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common approach is to start with a phenolic compound, which undergoes bromination to introduce the bromomethyl group. This is followed by chlorination and subsequent acylation to form the final product. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and thionyl chloride or phosphorus trichloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl and carbonyl groups can undergo oxidation and reduction reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: Similar in having bromomethyl groups but differs in the presence of diol functionality.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but has a dioxolane ring instead of a chloropropanone moiety.
Uniqueness
1-(2-(Bromomethyl)-6-hydroxyphenyl)-2-chloropropan-1-one is unique due to its combination of bromomethyl, hydroxyl, and chloropropanone groups, which confer distinct reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-hydroxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(12)10(14)9-7(5-11)3-2-4-8(9)13/h2-4,6,13H,5H2,1H3 |
InChI Key |
YEQYQXWCETTZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1O)CBr)Cl |
Origin of Product |
United States |
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